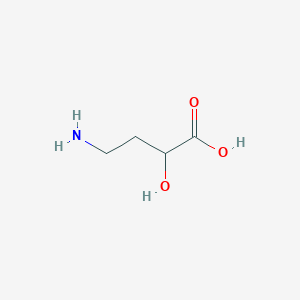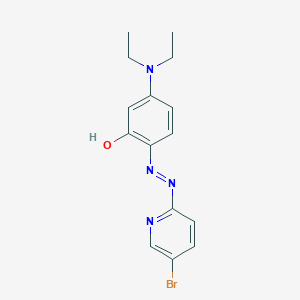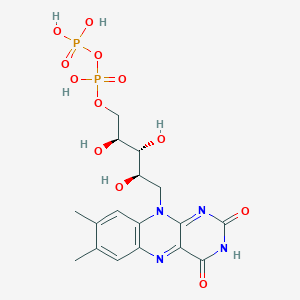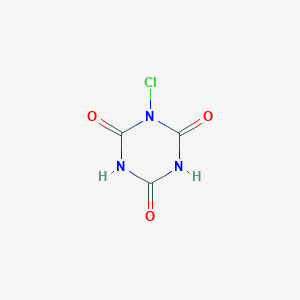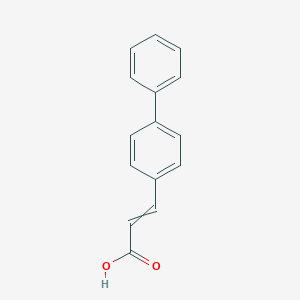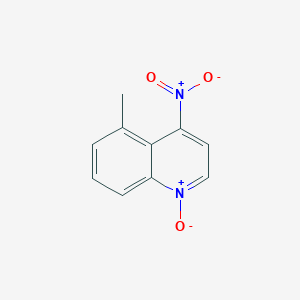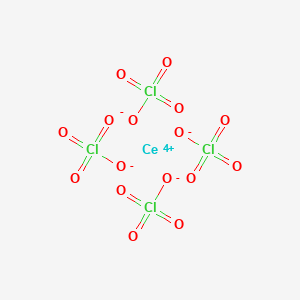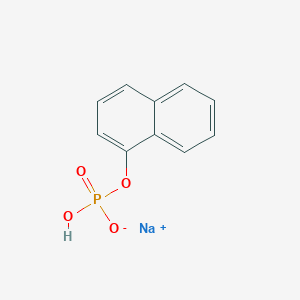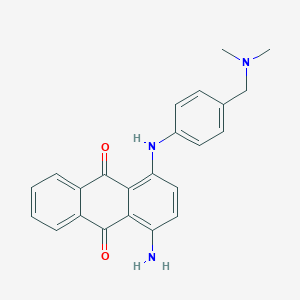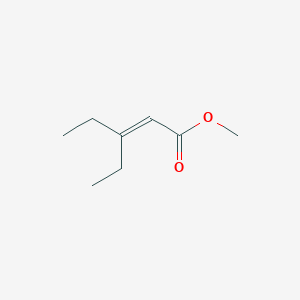
Methyl 3-ethylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethylpent-2-enoate is an organic compound that belongs to the family of esters. It is commonly used in the fragrance and flavor industry due to its fruity and floral aroma. However, recent scientific research has shown that this compound has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of methyl 3-ethylpent-2-enoate is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the modulation of gene expression.
Biochemische Und Physiologische Effekte
Methyl 3-ethylpent-2-enoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-ethylpent-2-enoate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
List as many
Zukünftige Richtungen
As possible:
1. Further studies are needed to elucidate the mechanism of action of methyl 3-ethylpent-2-enoate.
2. More research is needed to explore the potential applications of methyl 3-ethylpent-2-enoate in the pharmaceutical industry.
3. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate as an agricultural pesticide.
4. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of biotechnology.
5. Further studies are needed to investigate the safety and toxicity of methyl 3-ethylpent-2-enoate.
6. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate as a food preservative.
7. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate in the field of cosmetics and personal care products.
8. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of materials science.
Synthesemethoden
Methyl 3-ethylpent-2-enoate can be synthesized through the reaction of 3-ethylpent-2-enoic acid and methanol in the presence of a catalyst. This reaction is known as esterification and is widely used in the production of esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethylpent-2-enoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.
In the agricultural sector, methyl 3-ethylpent-2-enoate has been found to be effective in controlling pests and diseases in crops. It has also been shown to enhance the growth and yield of plants.
Eigenschaften
CAS-Nummer |
13979-17-4 |
|---|---|
Produktname |
Methyl 3-ethylpent-2-enoate |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
methyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
KHCHUBDYIXGFBM-UHFFFAOYSA-N |
SMILES |
CCC(=CC(=O)OC)CC |
Kanonische SMILES |
CCC(=CC(=O)OC)CC |
Synonyme |
3-Ethyl-2-pentenoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




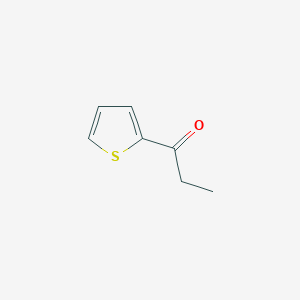
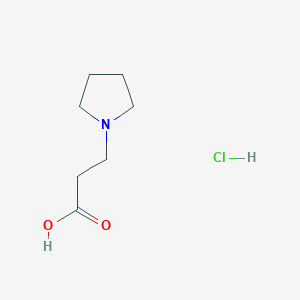

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
